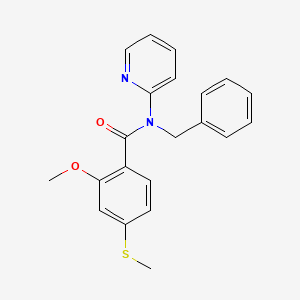![molecular formula C17H19BrN2O5S2 B14960523 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14960523.png)
4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound that features a bromine atom, a tetrahydrofuran ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Coupling Reaction: The attachment of the tetrahydrofuran-2-ylmethyl group to the sulfonamide.
Each of these steps requires specific reagents and conditions. For example, bromination often uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Sulfonation can be achieved using sulfonyl chlorides in the presence of a base. The coupling reaction may involve the use of palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the bromine atom and tetrahydrofuran ring could contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is unique due to the presence of both the sulfonamide group and the tetrahydrofuran ring. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H19BrN2O5S2 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H19BrN2O5S2/c18-13-3-7-17(8-4-13)27(23,24)20-14-5-9-16(10-6-14)26(21,22)19-12-15-2-1-11-25-15/h3-10,15,19-20H,1-2,11-12H2 |
Clé InChI |
HIDDSSCSCVRBSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)


![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)


![4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960515.png)
![2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)
![N-[4-(butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960552.png)

